molecular formula C8H10N4O4 B13730206 1,1'-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione CAS No. 32705-90-1

1,1'-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione

Cat. No.: B13730206
CAS No.: 32705-90-1
M. Wt: 226.19 g/mol
InChI Key: HCBIJOURJUFTAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione is a chemical compound with the molecular formula C12H20N6O4 and a molecular weight of 312.325 g/mol . This compound is known for its unique structure, which includes two imidazolidine-2,4-dione rings connected by an ethane-1,2-diyl bridge. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione involves several steps. One common method includes the reaction of ethylenediamine with phosgene to form a bis-carbamoyl chloride intermediate, which is then cyclized to form the imidazolidine-2,4-dione rings . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of 1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione lies in its specific structure, which provides a balance between stability and reactivity, making it suitable for various applications.

Properties

CAS No.

32705-90-1

Molecular Formula

C8H10N4O4

Molecular Weight

226.19 g/mol

IUPAC Name

1-[2-(2,4-dioxoimidazolidin-1-yl)ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C8H10N4O4/c13-5-3-11(7(15)9-5)1-2-12-4-6(14)10-8(12)16/h1-4H2,(H,9,13,15)(H,10,14,16)

InChI Key

HCBIJOURJUFTAA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1CCN2CC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.